molecular formula C6H3ClIN3 B1489438 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine CAS No. 889447-20-5

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B1489438
CAS No.: 889447-20-5
M. Wt: 279.46 g/mol
InChI Key: JYAUQLBWOPEZFN-UHFFFAOYSA-N
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Description

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic aromatic organic compound characterized by the presence of chlorine and iodine atoms on a pyrrolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyrrole and pyrazine derivatives under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions, particularly halogenation, are common due to the presence of chlorine and iodine atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Halogenating agents such as iodine (I₂) and chlorine (Cl₂) are typically employed.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in kinase inhibition, the compound may bind to the active site of a kinase enzyme, preventing its activity and thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Chloro-7-iodo-5-triphenylmethyl-5H-pyrrolo[2,3-b]pyrazine

  • 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine derivatives

Uniqueness: this compound stands out due to its specific combination of halogen atoms and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAUQLBWOPEZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272930
Record name 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889447-20-5
Record name 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889447-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 M solution of iodine monochloride in dichloromethane (9.84 mL, 9.84 mmol) was added dropwise to an ice-cold solution of 2-chloro-5H-pyrrolo[2,3-b]pyrazine (6.75 g, 11.07 mmol) in anhydrous pyridine (12 mL). The reaction mixture was stirred at 0° C. for 60 minutes, then concentrated. The residue was partitioned between ethyl acetate and brine. The organic phase was washed with brine and concentrated. The crude product was stirred with 15 mL of dichloromethane. The yellow solid material was collected by filtration, washed with dichloromethane and dried to give 2.86 g of the title product. Yield: 66%. MS (DCI+) m/z 280 (M+H)+.
[Compound]
Name
solution
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0 (± 1) mol
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9.84 mL
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[Compound]
Name
ice
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6.75 g
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12 mL
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Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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